Dihydroorotase Enzyme Inhibition: Quantified Potency of CAS 67520-11-0
N-(2,6-Dimethylphenyl)-2-hydroxybenzamide demonstrates measurable inhibitory activity against dihydroorotase, an enzyme in the de novo pyrimidine biosynthesis pathway, with a reported IC50 value of 1,000,000 nM (1 mM) at pH 7.37 [1]. This provides a quantitative baseline for enzyme inhibition studies and is particularly relevant for researchers investigating the pyrimidine pathway or seeking to optimize this scaffold for improved potency. While the absolute potency is modest, the data establishes a defined benchmark against which structural modifications can be rigorously compared.
| Evidence Dimension | Inhibition of dihydroorotase enzyme |
|---|---|
| Target Compound Data | IC50 = 1,000,000 nM (1 mM) |
| Comparator Or Baseline | Assay baseline; no direct comparator provided in source |
| Quantified Difference | N/A; establishes baseline inhibitory activity |
| Conditions | Mouse Ehrlich ascites dihydroorotase; concentration of 10 µM; pH 7.37 |
Why This Matters
Establishes a quantitative benchmark for dihydroorotase inhibition, enabling direct SAR comparisons for future analogs and justifying procurement for pyrimidine metabolism studies.
- [1] BindingDB Entry: IC50 = 1.00E+6 nM for dihydroorotase inhibition by N-(2,6-dimethylphenyl)-2-hydroxybenzamide. BindingDB. http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp?SearchType=4&submit=Search&smilesStr=NC(=O)NC(CP(O)(O)=O)C(O)=O. View Source
